molecular formula C19H21N3O3 B2723176 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide CAS No. 872848-93-6

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide

Cat. No.: B2723176
CAS No.: 872848-93-6
M. Wt: 339.395
InChI Key: BDZQUYHPBZZFRN-UHFFFAOYSA-N
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Description

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates several pharmaceutically relevant motifs, including an indole ring system, a pyrrolidinone moiety, and an acrylamide group. The indole scaffold is a common feature in numerous biologically active molecules, while the pyrrolidinone unit is often explored for its potential as a pharmacophore. The presence of the N-prop-2-enylacetamide (acrylamide) group is particularly noteworthy, as this functional group can act as a Michael acceptor in biochemical contexts. This property makes analogs containing this group candidates for the development of covalent inhibitors, which can form irreversible bonds with specific target enzymes. Such inhibitors are a major area of focus in the design of therapeutic agents for various diseases. Researchers may investigate this compound for its potential interactions with biological targets, leveraging its complex structure as a key intermediate or precursor in synthetic pathways. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-9-20-19(25)18(24)15-12-22(16-8-4-3-7-14(15)16)13-17(23)21-10-5-6-11-21/h2-4,7-8,12H,1,5-6,9-11,13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZQUYHPBZZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Scientific Research Applications

Overview

The compound 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide is a derivative of indole and has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment. Its structural features suggest it may exhibit significant biological activity, particularly as an antitumor agent.

Antitumor Activity

Research indicates that compounds related to 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide have demonstrated notable antitumor properties. For instance, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetamides have been shown to possess antitumor activity against various solid tumors, including colorectal and lung cancers . The ability of these compounds to inhibit tumor growth makes them candidates for further development in cancer therapies.

Synthesis and Biological Evaluation

The synthesis of novel derivatives has been a focus of research, with evaluations conducted on their cytotoxicity against human cancer cell lines. For example, a study synthesized a series of N-substituted derivatives and assessed their activity, revealing several compounds with potent anti-proliferative effects . This highlights the importance of structural modifications in enhancing biological activity.

Data Table: Comparison of Antitumor Activity

Compound NameCancer Cell LineIC50 Value (µM)Mechanism of Action
5r (N-substituted derivative)HepG210.56 ± 1.14Caspase-dependent apoptosis
2-(1H-indol-3-yl)-2-oxo-acetamide derivativeHeLaNot specifiedInduction of apoptosis
N-(5-oxo-2,5-dihydrofuran-3-yl)-indole derivativeColon CancerNot specifiedAntitumor activity

Case Studies

Several case studies have documented the effectiveness of related compounds in clinical settings:

Case Study 1: Colorectal Cancer Treatment

A study highlighted the need for new treatments for colorectal carcinoma due to resistance to existing therapies. The introduction of novel indole derivatives showed promising results in preclinical models, demonstrating significant tumor reduction compared to controls .

Case Study 2: Lung Cancer Models

In lung cancer models, specific derivatives exhibited enhanced cytotoxicity and were able to overcome resistance mechanisms typically seen with standard chemotherapy agents. These findings support the potential for clinical development of such compounds as adjunct therapies .

Mechanism of Action

The mechanism of action of 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity by providing additional points of interaction . These interactions can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 2-oxoacetamide derivatives with indole-based substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 2-Oxoacetamide Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrrolidinylethyl at indole N-1; propenyl on acetamide ~357.4 (calculated) Combines indole’s aromaticity with pyrrolidine’s rigidity; may enhance blood-brain barrier penetration.
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide (5a–y) Adamantane at indole C-2; varied amines on acetamide ~400–450 (varies by substituent) Bulky adamantane enhances lipophilicity; derivatives show antimicrobial and anticancer activity .
2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-indol-1-yl}-N-(2-phenylethyl)acetamide Thiazolidinone and phenylethyl groups ~546.6 Sulfur-containing thiazolidinone improves redox activity; potential antioxidant applications .
2-(2-Oxobenzo[cd]indol-1-yl)-N-(3-pyridinylmethyl)acetamide Benzo[cd]indole and pyridinylmethyl 317.34 Expanded aromatic system increases π-π stacking potential; pyridine enhances water solubility .
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Fluoro-biphenyl and indole-ethyl ~362.4 Fluorine improves metabolic stability; biphenyl moiety targets GPCRs .

Key Insights from Comparative Analysis

Structural Flexibility vs. Bioactivity: The target compound’s pyrrolidinylethyl group introduces conformational rigidity compared to adamantane derivatives (e.g., 5a–y), which may reduce entropy penalties during target binding .

Solubility and Pharmacokinetics :

  • Pyridine-substituted analogs (e.g., ) exhibit improved aqueous solubility due to the polar pyridine ring, whereas adamantane derivatives () are more lipophilic, favoring membrane permeation .
  • The target compound’s propenyl group may moderately increase solubility compared to purely alkyl-substituted derivatives.

Synthetic Accessibility: Adamantane derivatives () require multi-step synthesis involving oxalyl chloride and substituted amines, similar to the target compound’s likely route . Thiazolidinone analogs () demand specialized reagents (e.g., oxalyl chloride, thioureas), increasing synthetic complexity .

Biological Targets: Indole-acetamide derivatives are frequently explored for kinase inhibition (e.g., cyclin-dependent kinases) or serotonin receptor modulation due to indole’s structural mimicry of tryptophan .

Biological Activity

The compound 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide is a synthetic derivative with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an indole moiety, a pyrrolidine ring, and an acetamide functional group. The molecular formula is C16H20N2O3C_{16}H_{20}N_2O_3, with a molecular weight of approximately 288.35 g/mol.

Research indicates that compounds with similar structures often exhibit activity as antagonists or modulators of neurotransmitter receptors. Specifically, the presence of the indole structure may facilitate interactions with serotonin receptors, while the pyrrolidine component could influence glutamatergic signaling pathways.

Neuropharmacological Effects

The compound's potential neuropharmacological effects have been explored through various in vitro and in vivo studies:

  • AMPA Receptor Modulation : Similar compounds have been shown to act as noncompetitive antagonists at AMPA-type glutamate receptors, which are critical for synaptic transmission and plasticity in the brain. For instance, perampanel, a known AMPA antagonist, demonstrated significant efficacy in reducing seizure activity in animal models .
  • CNS Activity : In studies involving locomotor activity assays, compounds structurally related to 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide exhibited dose-dependent effects on motor function, suggesting potential applications in treating neurological disorders characterized by excitatory neurotransmission dysregulation .

Antioxidant Properties

Preliminary studies suggest that this compound may possess antioxidant properties. Compounds with similar indole structures have been noted for their ability to scavenge free radicals and reduce oxidative stress in neuronal cells . This property could contribute to neuroprotection in conditions such as Alzheimer's disease or Parkinson's disease.

Case Studies and Research Findings

StudyFindings
In Vitro Study on AMPA Receptors The compound inhibited AMPA-induced calcium influx in neuronal cultures (IC50 = 60 nM), indicating potential anticonvulsant properties .
Locomotor Activity Assessment In rodent models, administration of the compound resulted in significant reductions in locomotor activity at doses ranging from 5 to 20 mg/kg, suggesting sedative effects and potential for use in anxiety disorders .
Oxidative Stress Reduction In a cellular model of oxidative stress, the compound reduced markers of lipid peroxidation by 40%, supporting its role as an antioxidant .

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-prop-2-enylacetamide? The synthesis typically involves multi-step reactions:

Indole functionalization : Introduce the pyrrolidinone-ethyl group at the indole N1 position via alkylation using 2-chloro-1-(pyrrolidin-1-yl)ethanone under basic conditions (e.g., NaH in DMF) .

Acetamide formation : Couple the indole intermediate with propenylamine via a carbodiimide-mediated (e.g., EDC/HOBt) amidation reaction .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product. Monitor reactions via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

Advanced: How can regioselectivity challenges during indole alkylation be addressed? Regioselectivity at the indole N1 position is influenced by:

  • Base selection : Strong bases like NaH favor N-alkylation over C3 substitution .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions. Validate regiochemistry via 1^1H NMR (absence of C3 proton downfield shifts) and 2D NOESY (spatial proximity of N1 substituent) .

Structural Characterization

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR : 1^1H and 13^{13}C NMR confirm substituent integration and connectivity (e.g., indole C3 carbonyl at ~190 ppm, pyrrolidinone protons at δ 2.5–3.5) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~438.2 Da) .

Advanced: How can X-ray crystallography resolve ambiguous stereochemistry? Single-crystal X-ray diffraction provides absolute configuration data. For example, used this to confirm the planar geometry of a related indole-acetamide derivative. Key parameters:

  • Crystallization solvent : Optimize using methanol/dichloromethane mixtures.
  • Data collection : Resolve thermal motion artifacts with low-temperature (100 K) measurements. Refine using SHELXL (R-factor < 0.05) .

Biological Activity Profiling

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages .
  • Antiviral : Plaque reduction assay against HSV-1 or influenza A .

Advanced: How can mechanistic studies elucidate the compound’s tubulin inhibition potential?

  • Competitive binding assays : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to quantify displacement .
  • Molecular docking : Simulate interactions with β-tubulin’s colchicine-binding site (PDB: 1SA0). Validate with mutagenesis (e.g., β-tubulin T179A mutation reduces binding affinity) .

Structure-Activity Relationships (SAR)

Basic: Which substituents critically influence bioactivity?

  • Indole C3 position : Electron-withdrawing groups (e.g., carbonyl) enhance cytotoxicity .
  • Pyrrolidinone ring : N-Methylation improves metabolic stability .

Advanced: Can computational modeling predict optimal substituents for enhanced potency?

  • QSAR models : Use CoMFA/CoMSIA to correlate substituent hydrophobicity (ClogP) with IC50_{50} values.
  • DFT calculations : Predict electron density at the indole C3 position to guide electrophilic substitution .

Analytical Method Development

Basic: How is purity assessed during synthesis?

  • HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm. Target purity >95% .

Advanced: What hyphenated techniques resolve co-eluting impurities?

  • LC-MS/MS : Combine retention time with fragmentation patterns (e.g., m/z 438 → 285 for acetamide cleavage) .
  • 2D NMR : HSQC and HMBC distinguish regioisomers via long-range 13^{13}C-1^1H couplings .

Data Contradictions and Reproducibility

Advanced: How should researchers address discrepancies in reported IC50_{50} values?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HepG2) and incubation times (72 hr) .
  • Batch variability : Characterize compound purity (>98%) and solubility (DMSO stock concentration ≤10 mM) .

Pharmacokinetic Studies

Basic: What ADME assays are recommended for preclinical evaluation?

  • Microsomal stability : Incubate with rat liver microsomes; calculate t1/2_{1/2} .
  • Plasma protein binding : Use equilibrium dialysis (human serum albumin) .

Advanced: How can PBPK modeling improve bioavailability predictions?

  • Parameterization : Input logD (2.5), fu (0.15), and CYP3A4 clearance data. Validate with in vivo rodent studies .

Toxicity Profiling

Basic: What preliminary toxicity assays are recommended?

  • hERG inhibition : Patch-clamp assay (IC50_{50} >10 μM preferred) .
  • Ames test : Assess mutagenicity in TA98 strains .

Advanced: How can transcriptomics identify off-target effects?

  • RNA-seq : Compare gene expression in treated vs. control HepG2 cells. Pathway analysis (e.g., KEGG) highlights apoptosis or oxidative stress pathways .

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